molecular formula C12H23NO B1229347 1-Octylpyrrolidin-2-one CAS No. 2687-94-7

1-Octylpyrrolidin-2-one

Cat. No.: B1229347
CAS No.: 2687-94-7
M. Wt: 197.32 g/mol
InChI Key: WPPOGHDFAVQKLN-UHFFFAOYSA-N
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Description

1-Octylpyrrolidin-2-one, also known as 1-octyl-2-pyrrolidone, is a member of the N-alkylpyrrolidin-2-one group. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the pyrrolidin-2-one ring. It is a clear, colorless liquid with a molecular formula of C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . The compound is known for its chemical and thermal stability, making it a valuable surfactant and solvent in various industrial applications .

Biochemical Analysis

Biochemical Properties

1-Octylpyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with octane-utilizing bacteria of the genus Phenylobacterium. These bacteria use four carbon atoms of the this compound octyl chain and oxidize the terminal carbon atom of the remaining chain . This interaction leads to the formation of an intermediate, 4-(2-oxopyrrolidin-1-yl)butanoic acid, which is further degraded by other bacterial members such as Bordetella petrii and Arthrobacter sp .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has demonstrated bacteriostatic as well as bactericidal effects against Gram-positive and certain Gram-negative bacteria at concentrations ranging from 100 to 1000 mg/L . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. Initially, it binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with octane-utilizing bacteria results in the oxidation of the terminal carbon atom of the octyl chain, forming an intermediate product . This intermediate is further degraded by other bacterial members, which assimilate the nitrogen atom of the lactam ring, completing the degradation process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable to photolytic degradation in water and soil . Its concentration can be successfully degraded by microbial communities of both river water and alluvial soil, with removal efficiencies reaching 87.2% and 88.4% of dissolved organic carbon, respectively . Long-term effects on cellular function observed in in vitro or in vivo studies include the compound’s ability to maintain its bacteriostatic and bactericidal properties over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it exhibits bacteriostatic effects, while at higher concentrations, it demonstrates bactericidal properties . Threshold effects observed in these studies indicate that the compound’s efficacy increases with dosage, but toxic or adverse effects may occur at very high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its degradation. The initial step involves the oxidation of the terminal carbon atom of the octyl chain by octane-utilizing bacteria . The intermediate product formed is further degraded by other bacterial members, which assimilate the nitrogen atom of the lactam ring . This process highlights the compound’s role in metabolic flux and its impact on metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . The compound’s hydrophilic-lipophilic balance allows it to effectively combine surface-active and solvent properties, facilitating its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects the compound’s activity and function within the cell . For example, its interaction with bacterial members leads to its degradation and assimilation within specific cellular compartments .

Preparation Methods

1-Octylpyrrolidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidin-2-one with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Octylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Octylpyrrolidin-2-one is similar to other N-alkylpyrrolidin-2-ones, such as:

The uniqueness of this compound lies in its longer alkyl chain, which imparts higher hydrophobicity and enhances its ability to solubilize hydrophobic molecules .

Properties

IUPAC Name

1-octylpyrrolidin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPOGHDFAVQKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H23NO
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DSSTOX Substance ID

DTXSID4036435
Record name 1-Octyl-2-pyrrolidone
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Molecular Weight

197.32 g/mol
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Physical Description

Liquid, Colorless viscous liquid; [Aldrich MSDS]
Record name 2-Pyrrolidinone, 1-octyl-
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Record name 1-Octyl-2-pyrrolidinone
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CAS No.

2687-94-7
Record name N-Octylpyrrolidone
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Record name N-(n-Octyl)-2-pyrrolidone
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Record name 2-Pyrrolidinone, 1-octyl-
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Record name N-(n-octyl)-2-pyrrolidinone
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Synthesis routes and methods

Procedure details

230 g of a 31.98 wt. % strength potassium methoxide-methanol solution (1.05 mol) is added dropwise at about 155° C., while distilling methanol to a solution of 85.2 g of 2-pyrrolidone (butyrolactam, 1.0 mol) in 500 ml of diethylene glycol dimethyl ether. For complete removal of all the methanol, the clear solution is evacuated for a short period until reaching 500 mbar. 156 g of n-octyl chloride (1.05 mol) is then metered in likewise at 155° C. over a period of 20 minutes, and the reaction is brought to completion over a period of another 6 hours.
Name
potassium methoxide methanol
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
156 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental fate of 1-Octylpyrrolidin-2-one and are there ways to mitigate its potential impact?

A: One study investigated the biodegradation of this compound using bacterial pairs isolated from river water and soil []. This suggests that biological degradation could be a potential route for the compound's breakdown in the environment. Further research is needed to fully understand the degradation pathways, rates, and potential metabolites of this compound in various environmental compartments. This information is crucial for assessing its long-term environmental impact and developing appropriate mitigation strategies.

Q2: How does the structure of pyrrolidin-2-one derivatives, particularly the alkyl chain length, influence their interaction with solutes?

A: A study investigated the activity coefficients at infinite dilution of various solutes in 1-ethylpyrrolidin-2-one and 1,5-dimethylpyrrolidin-2-one using gas-liquid chromatography []. Comparing this data with similar studies on this compound, pyrrolidin-2-one, and 1-methylpyrrolidin-2-one could provide valuable insights into how the alkyl chain length in these compounds affects their interaction with different solutes. This structure-property relationship is essential for understanding the compound's behavior as a solvent and its potential applications in separation processes.

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